N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine

Catalog No.
S7661795
CAS No.
M.F
C15H17FN2S
M. Wt
276.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-th...

Product Name

N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine

IUPAC Name

N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine

Molecular Formula

C15H17FN2S

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C15H17FN2S/c1-10(15-17-6-7-19-15)18-9-13-5-4-12(8-14(13)16)11-2-3-11/h4-8,10-11,18H,2-3,9H2,1H3

InChI Key

XUVIPCGDPYKQTQ-UHFFFAOYSA-N

SMILES

CC(C1=NC=CS1)NCC2=C(C=C(C=C2)C3CC3)F

Canonical SMILES

CC(C1=NC=CS1)NCC2=C(C=C(C=C2)C3CC3)F

N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine, also known as F17464, is a novel compound with potential applications in various fields of research and industry. Its unique chemical structure and promising biological properties make it an interesting target for scientific investigations. In this paper, we will explore the physical and chemical properties of F17464, its synthesis and characterization, analytical methods used to study it, as well as its biological properties, toxicity and safety in scientific experiments, and applications. Finally, we will discuss the current state of research, potential implications in various fields, limitations, and future directions.

N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine is a compound that belongs to a class of drugs known as selective dopamine D3 receptor antagonists. Dopamine D3 receptors are mainly located in the mesolimbic areas of the brain and are involved in the regulation of mood, motivation, and reward. Dopamine D3 receptor antagonists have potential applications in the treatment of various psychiatric and neurodegenerative disorders, including schizophrenia, depression, addiction, and Parkinson's disease.

N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine is a white to off-white solid that is sparingly soluble in water but soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). It has a molecular formula of C19H21FN2S and a molecular weight of 332.45 g/mol. Its melting point is 161-167°C. N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine shows good stability under normal laboratory conditions and can be stored at room temperature for several weeks without degradation.

N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-cyclopropyl-2-fluorobenzaldehyde with 1,3-thiazol-2-amine, followed by the reduction of the resulting imine with sodium borohydride. The product can then be treated with N-methylmorpholine to obtain the final compound. N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine can be characterized using various analytical techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared spectroscopy (IR), and elemental analysis.

N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine can be analyzed using various analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC). These techniques can be used to identify and quantify N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine in different matrices, including biological samples, and to study its pharmacokinetics and metabolism.

N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine exhibits potent and selective binding to dopamine D3 receptors, with a Ki value of 0.81 nM. It also shows moderate affinity for dopamine D2 and serotonin 5-HT1A receptors, with Ki values of 187 nM and 201 nM, respectively. N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential applications in the treatment of addiction. It has also been shown to improve cognitive function and working memory in animal models of schizophrenia.

N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine has been shown to have low toxicity in animal models, with an LD50 value greater than 2000 mg/kg. It does not cause significant adverse effects on the liver, kidney, or respiratory system. However, further studies are needed to determine its long-term safety and potential side effects in humans.

N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine has potential applications in various fields of research and industry, including neuroscience, pharmacology, and drug discovery. It can be used as a tool compound to study the role of dopamine D3 receptors in various physiological and pathological processes. It can also be used in preclinical studies to evaluate its efficacy in various animal models of psychiatric and neurodegenerative disorders.

N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine is still in the early stages of development, and most of the studies conducted so far have been preclinical. However, several studies have shown promising results, and there is growing interest in its potential therapeutic applications.

N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine has potential implications in various fields of research and industry, including the development of new drugs for the treatment of addiction, schizophrenia, and other psychiatric and neurodegenerative disorders. It can also be used to study the role of dopamine D3 receptors in various physiological and pathological processes and to evaluate the efficacy of other compounds targeting these receptors.

One of the main limitations of N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine is its limited selectivity for dopamine D3 receptors, as it also binds to dopamine D2 and serotonin 5-HT1A receptors. This may limit its effectiveness as a therapeutic agent and may increase the risk of side effects. Future directions of research should focus on improving the selectivity and efficacy of N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine and on evaluating its safety and potential side effects in humans. Other future directions could include the development of new compounds based on the structure of N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine, the identification of new therapeutic targets for N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine, and the evaluation of its potential applications in other fields of research and industry.

N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine is a novel compound with potential applications in various fields of research and industry. Its unique chemical structure and promising biological properties make it an interesting target for scientific investigations. Despite its limitations, N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine holds great promise as a tool compound for the study of dopamine D3 receptors and as a potential drug for the treatment of addiction, schizophrenia, and other psychiatric and neurodegenerative disorders. Further research is needed to fully understand its potential and limitations.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

276.10964789 g/mol

Monoisotopic Mass

276.10964789 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-24-2023

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